
2-amino-N-ethyl-1,3-thiazole-4-carboxamide
Overview
Description
“2-amino-N-ethyl-1,3-thiazole-4-carboxamide” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazoles, including “2-amino-N-ethyl-1,3-thiazole-4-carboxamide”, involves several steps. The compounds are designed and synthesized based on the structure of cemadotin . The structures of these novel compounds are characterized by 1H-NMR, 13C-NMR, and high-resolution (HR)MS .Molecular Structure Analysis
The molecular structure of “2-amino-N-ethyl-1,3-thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an amide group and an ethyl group attached to the nitrogen atom .Scientific Research Applications
Antitumor Activity
Research has highlighted the potential of thiazole derivatives as potent kinase inhibitors, demonstrating substantial antiproliferative activity against both hematological and solid tumor cell lines. Notably, specific compounds have shown complete tumor regressions in preclinical models of chronic myelogenous leukemia (CML) with low toxicity, indicating their promise for oncology applications (Lombardo et al., 2004).
Antimicrobial and Antifungal Activities
Studies have synthesized hybrid molecules containing thiazole nuclei, revealing moderate to good antimicrobial activity against various microorganisms. Some derivatives have also shown notable antiurease and antilipase activities, underscoring the versatility of thiazole compounds in combating microbial infections and suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis and Characterization
The chemical synthesis of thiazole derivatives has been extensively explored, with methodologies yielding a variety of compounds. For instance, the acylation and methylation of 2-amino-thiazole derivatives have been developed to create novel molecules with potential applications in drug development and materials science (Dovlatyan et al., 2004).
Anticancer Agents
Innovative synthetic routes have led to the discovery of new apoptosis-inducing agents based on thiazole derivatives for breast cancer treatment. These compounds exhibit significant antiproliferative potential and induce apoptosis in cancer cell lines, highlighting their potential as leads in anticancer therapy (Gad et al., 2020).
Corrosion Inhibition
Thiazole derivatives have also been investigated for their corrosion inhibition properties. Studies using molecular dynamics simulations and electrochemical techniques have demonstrated the efficacy of thiazole compounds in protecting mild steel in acidic environments, presenting a valuable application in materials science and engineering (Khaled & Amin, 2009).
Future Directions
Thiazoles, including “2-amino-N-ethyl-1,3-thiazole-4-carboxamide”, are an important class of compounds in medicinal chemistry due to their diverse therapeutic roles . Future research could focus on further exploring the therapeutic potential of these compounds, designing new analogues, and studying their mechanisms of action .
properties
IUPAC Name |
2-amino-N-ethyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCICGBDZSRXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-ethyl-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)
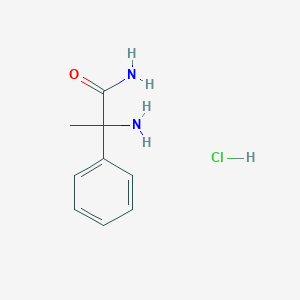

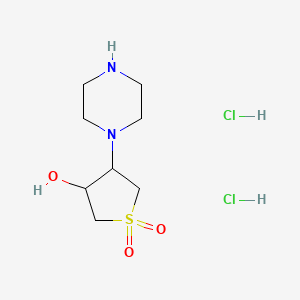
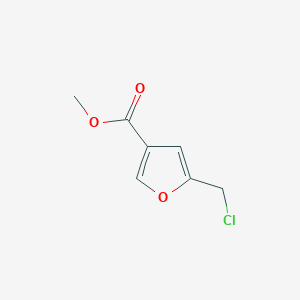
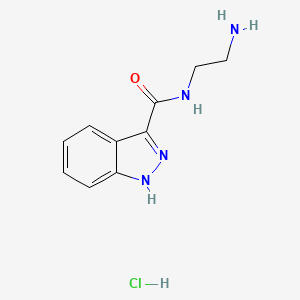
![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)

![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)
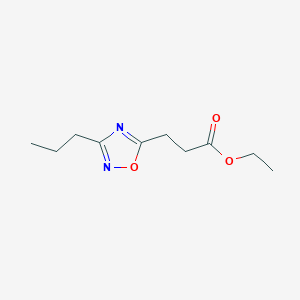


![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)